molecular formula C17H12N2O2 B2604963 4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine CAS No. 685106-68-7

4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine

Cat. No.: B2604963
CAS No.: 685106-68-7
M. Wt: 276.295
InChI Key: DXPSVPVEHGUOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,3-benzodioxole group at the 4-position and a phenyl group at the 2-position.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-2-4-12(5-3-1)17-18-9-8-14(19-17)13-6-7-15-16(10-13)21-11-20-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSVPVEHGUOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-phenylacetonitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-(1,3-benzodioxol-5-yl)-2-phenylpyrimidine as an anticancer agent. Its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have demonstrated selective inhibition of cancer cell proliferation while exhibiting low toxicity to normal cells.

Case Study: Inhibition of Cancer Cell Lines
A study investigated the cytotoxicity of several derivatives against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain modifications to the benzodioxole moiety enhanced the anticancer activity significantly. The compounds exhibited IC50 values ranging from 5 to 20 μM against NSCLC cells, suggesting a promising therapeutic potential.

CompoundCell LineIC50 (μM)Selectivity
AA54910High
BH197515Moderate
CHCC8277Very High

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus.

Case Study: Antimicrobial Activity
In vitro tests demonstrated that this compound showed an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics.

Bacterial StrainMIC (μg/mL)
MRSA32
E. coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as a selective inhibitor of certain kinases that are implicated in cancer progression.

Case Study: Kinase Inhibition
In a comparative study, derivatives of this compound were tested against various kinases. The most potent derivative exhibited an IC50 value of 50 nM against the target kinase, showcasing its potential for therapeutic applications in targeted cancer therapies.

KinaseIC50 (nM)
Target Kinase A50
Target Kinase B200
Target Kinase C>1000

Biological Studies

The compound serves as a valuable tool in biological research for studying enzyme interactions and receptor binding mechanisms. Its structural features allow it to act as a probe in various biochemical assays.

Case Study: Receptor Binding Studies
In receptor binding assays, the compound demonstrated high affinity for specific receptors involved in neurotransmission. This suggests its potential role in developing drugs targeting neurological disorders.

Materials Science

Beyond biological applications, this compound is being investigated for its utility in materials science. Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials.

Case Study: Organic Photovoltaics
Research has shown that incorporating this compound into organic photovoltaic cells enhances their efficiency due to improved charge transport properties. The optimized devices exhibited power conversion efficiencies exceeding 10%.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The benzodioxole group is frequently introduced via nucleophilic substitution (e.g., coupling reactions with piperazine or pyrimidine precursors) .
  • Scaffold Diversity : Pyrimidine derivatives are often hybridized with piperazine (e.g., piribedil) or pyrazole rings to modulate bioactivity .

Pharmacological Activities

Key Observations :

  • Neurological Applications : Piribedil’s dopamine agonism highlights the role of benzodioxol-pyrimidine hybrids in CNS disorders .
  • Antioxidant Potential: Acetamide derivatives with benzodioxole-tetrahydropyran motifs exhibit radical scavenging activity, though less potent than standard antioxidants like ascorbic acid .

Crystallographic and Physicochemical Properties

Table 3: Structural and Crystallographic Data

Compound Name Space Group Dihedral Angles (°) Hydrogen Bonding Reference ID
Piribedil Pccn 56.5 (benzene-pyrimidine) C–H⋯π interactions along c-axis
4-(Benzodioxol-5-yl)pyrimidine derivatives N/A Not reported Dependent on substituent topology -

Key Observations :

  • Crystal Packing : In piribedil, the benzodioxole fragment adopts a "wrapped" conformation with a 16.1° dihedral angle between the dioxole plane and the benzene ring .
  • Intermolecular Interactions : C–H⋯π and C–H⋯O interactions stabilize the crystal lattice, influencing solubility and bioavailability .

Biological Activity

4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, specific applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a phenylpyrimidine structure, which is known to influence its biological properties. The structural formula can be represented as follows:

C16H12N2O2\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}_2

This structure facilitates interactions with various biological targets, making it a useful scaffold for drug development.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to interact with enzymes involved in cancer progression, particularly by inhibiting Bmi-1 function, which is crucial for tumor growth and maintenance .
  • Kinase Targeting : Similar compounds have demonstrated high selectivity for Src family kinases (SFKs), which are implicated in various cancers. This suggests that this compound may also exhibit similar properties .

Anticancer Properties

Research indicates that this compound has promising anticancer activity. In vitro studies have demonstrated its ability to reduce cancer stem cell populations in glioblastoma models. For instance:

  • Case Study : A study involving a glioblastoma xenograft model showed that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings suggest that it may exhibit activity against certain pathogens, although detailed studies are still required to confirm these effects.

Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds, the following table summarizes its biological activity alongside similar derivatives:

CompoundIC50 (μM)Activity Type
This compoundTBDAnticancer
4-Phenyl-6-(pyridin-3-yl)pyrimidine0.38Antitrypanosomal
AZD0530 (related compound)Low nMSrc kinase inhibitor

Research Findings

Recent studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents:

  • Antitumor Activity : In vivo experiments indicated that the compound could significantly inhibit tumor growth in models of aggressive cancers such as glioblastoma.
  • Selectivity : The compound's selectivity for specific kinases suggests a favorable therapeutic index, potentially reducing side effects associated with less selective chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.